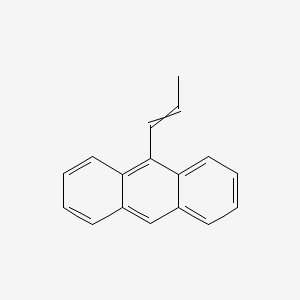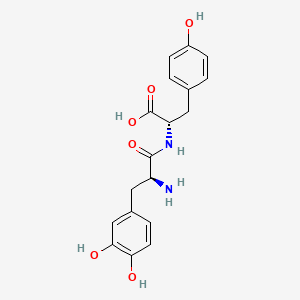
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is a compound that belongs to the class of tyrosine derivatives. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters. The addition of a hydroxy group to the tyrosine molecule enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate typically involves the hydroxylation of L-tyrosine. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs tyrosine hydroxylase, an enzyme that catalyzes the addition of a hydroxy group to the tyrosine molecule. Chemical methods may involve the use of reagents such as hydrogen peroxide and catalysts like iron or copper ions to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are typically carried out in bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones, which are reactive intermediates in many biochemical pathways.
Reduction: The compound can be reduced to form catechols, which have significant biological activity.
Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, catechols, and various substituted derivatives, each with unique chemical and biological properties.
Applications De Recherche Scientifique
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzymatic processes and its effects on cellular metabolism.
Medicine: It has potential therapeutic applications due to its involvement in neurotransmitter synthesis and its antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals, dietary supplements, and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, leading to the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and physiological responses to stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent compound, which lacks the hydroxy group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine, similar in structure but with an additional hydroxy group.
N-Acetyl-L-tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter synthesis and antioxidant activity.
Propriétés
Numéro CAS |
37181-70-7 |
|---|---|
Formule moléculaire |
C18H20N2O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(7-11-3-6-15(22)16(23)9-11)17(24)20-14(18(25)26)8-10-1-4-12(21)5-2-10/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |
Clé InChI |
QPLWMBAYFYUFLE-KBPBESRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC(=C(C=C2)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


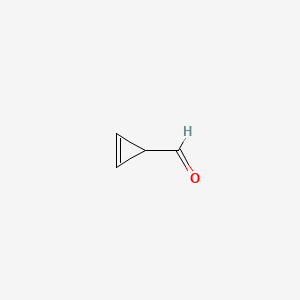

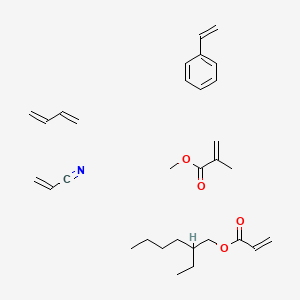
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
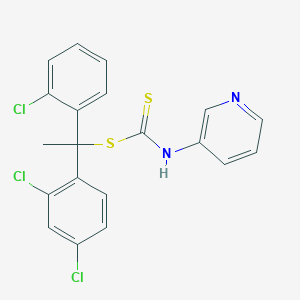
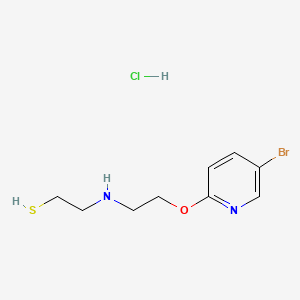
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

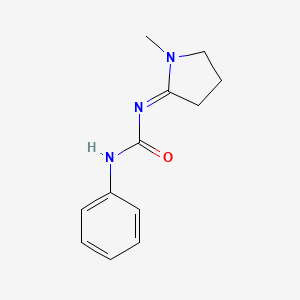
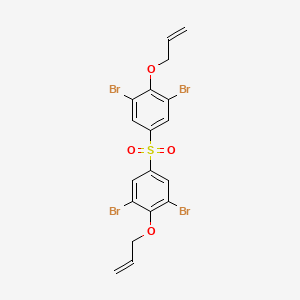
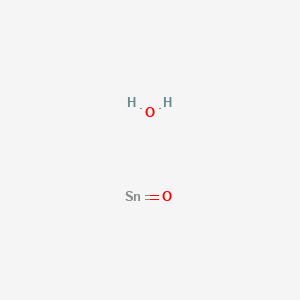
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
